LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-
Overview
Description
Scientific Research Applications
Antiovulatory Potency and Conformation
LHRH analogs, including those with modifications like ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6), have been studied for their antiovulatory activities. Folkers et al. (1982) found that certain analogs with D-amino acids showed significant antiovulatory activity, suggesting potential applications in reproductive health and contraception (Folkers et al., 1982).
Effects on Behavioral Patterns
Moss and Dudley (1990) explored the differential effects of a LHRH antagonist analogue on lordosis behavior in rats. Their study indicates that LHRH and its fragments may enhance certain behaviors via distinct mechanisms (Moss & Dudley, 1990).
Conformational Studies for Antagonistic Activity
Research by Dutta et al. (1989) on cyclic peptide analogues of LHRH antagonists, including those similar to ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6), revealed insights into their conformational states and potency in inhibiting ovulation, contributing to our understanding of peptide-based therapeutics (Dutta et al., 1989).
Role in Neuroendocrinology
Pan et al. (1986) studied electrophysiological responses to LHRH and its analogues, including structures similar to ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6), in the central nervous system. This research provides valuable insights into the neuromodulatory effects of LHRH and its analogs on neural activity (Pan et al., 1986).
Enzymatic Degradation and Stability
Studies on the degradation of LHRH by endopeptidases, as explored by Molineaux et al. (1988), are crucial for understanding the stability and longevity of LHRH analogs like ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6) in biological systems (Molineaux et al., 1988).
Design for Therapeutic Activity
The design and synthesis of LHRH antagonists, as discussed by Folkers et al. (1987), are key in developing effective inhibitors with applications in therapeutics and reproductive health management (Folkers et al., 1987).
Mechanism of Action
The administration of this GnRH antagonist to female rats results in disruption of the estrous cycle and gestation . It seems to be less effective in terminating pregnancy during the earlier days of gestation, possibly due to its inability to lower the secretion of PRL (the luteotropic hormone of early pregnancy) as compared to the antagonist-induced inhibition of LH production (the luteotropic hormone of midpregnancy) .
Properties
IUPAC Name |
(2S)-1-acetyl-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-2,5-dihydropyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H85FN16O13/c1-38(2)29-51(60(91)78-50(15-8-26-74-69(72)73)68(99)86-28-10-16-57(86)66(97)77-36-59(71)90)79-63(94)54(32-42-34-75-48-13-6-4-11-46(42)48)81-61(92)52(31-41-20-24-45(89)25-21-41)80-65(96)56(37-87)84-64(95)55(33-43-35-76-49-14-7-5-12-47(43)49)82-62(93)53(30-40-18-22-44(70)23-19-40)83-67(98)58-17-9-27-85(58)39(3)88/h4-7,9,11-14,17-25,34-35,38,50-58,75-76,87,89H,8,10,15-16,26-33,36-37H2,1-3H3,(H2,71,90)(H,77,97)(H,78,91)(H,79,94)(H,80,96)(H,81,92)(H,82,93)(H,83,98)(H,84,95)(H4,72,73,74)/t50-,51-,52-,53+,54+,55+,56-,57-,58-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTIKBKZFGCSRS-FZANJEFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)F)NC(=O)C8C=CCN8C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)F)NC(=O)[C@@H]8C=CCN8C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H85FN16O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229257 | |
Record name | LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78708-43-7 | |
Record name | LHRH, Ac-dehydro-Pro(1)-4-F-Phe(2)-Trp(3,6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [Ac-3,4-dehydro-Pro1, D-P-F-Phe2, D-Trp3,6]-LH-RH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(ACETYL-3,4-DEHYDROPROLINE), 2-(4-FLUORO-D-PHENYLALANINE), 3,6-(D-TRYPTOPHANE)-LHRH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXF9ED8J34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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